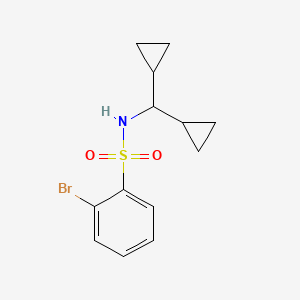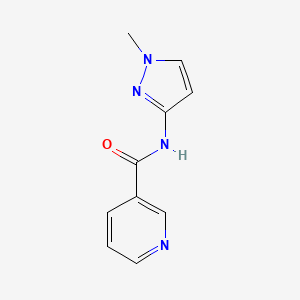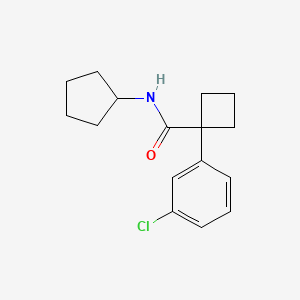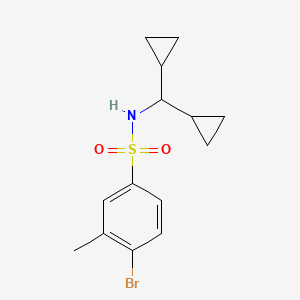
2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the field of medicinal chemistry due to its unique properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth and survival of cancer cells by blocking certain signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, including multidrug-resistant cancer cells. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
However, there are also some limitations associated with the use of 2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide in lab experiments. One of the major limitations is its potential toxicity. This compound has been found to be toxic to normal cells at high concentrations. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Future Directions
There are several future directions for the research on 2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide. One of the major directions is to further investigate its mechanism of action. Understanding the molecular targets of this compound will help in the development of more effective anticancer drugs. Additionally, more studies are needed to evaluate the potential toxicity of this compound and its potential side effects. Furthermore, there is a need to explore the potential of this compound in combination with other anticancer drugs to enhance its efficacy and reduce its toxicity. Finally, more studies are needed to evaluate the potential of this compound in the treatment of chronic pain and inflammatory diseases.
Conclusion
2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide is a chemical compound that has shown great potential in scientific research. Its potent anticancer activity, anti-inflammatory, and analgesic properties make it a potential candidate for the treatment of cancer, chronic pain, and inflammatory diseases. However, its potential toxicity and the lack of understanding of its mechanism of action are some of the major challenges associated with its use. Further research is needed to fully understand the potential of this compound and its future applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide involves the reaction between dicyclopropylmethylamine and 2-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is purified using column chromatography or recrystallization. This synthesis method is relatively simple and yields the desired product in good yields.
Scientific Research Applications
2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has been found to be effective against multidrug-resistant cancer cells. Furthermore, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S/c14-11-3-1-2-4-12(11)18(16,17)15-13(9-5-6-9)10-7-8-10/h1-4,9-10,13,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGKGHJCNJXGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(dicyclopropylmethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)


![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)


![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)